molecular formula C11H8F6O4 B14791775 (2,4-Bis(trifluoromethoxy)phenyl)propanoic acid

(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B14791775
M. Wt: 318.17 g/mol
InChI Key: VDYZXPIXXYQKBL-UHFFFAOYSA-N
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Description

(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid is a chemical compound with the molecular formula C11H8F6O4 and a molecular weight of 318.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production methods for (2,4-Bis(trifluoromethoxy)phenyl)propanoic acid may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylpropanoic acids.

Mechanism of Action

The mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C11H8F6O4

Molecular Weight

318.17 g/mol

IUPAC Name

3-[2,4-bis(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)20-7-3-1-6(2-4-9(18)19)8(5-7)21-11(15,16)17/h1,3,5H,2,4H2,(H,18,19)

InChI Key

VDYZXPIXXYQKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC(=O)O

Origin of Product

United States

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